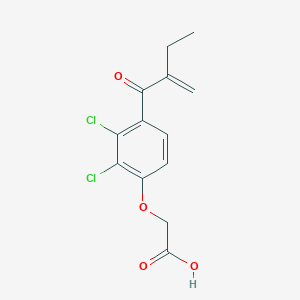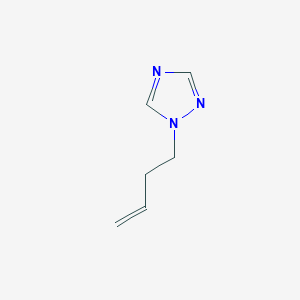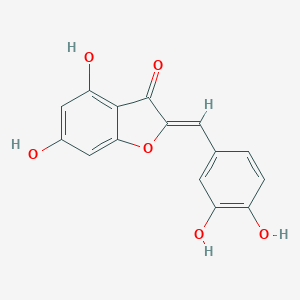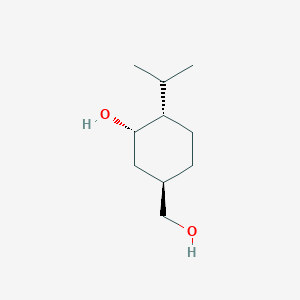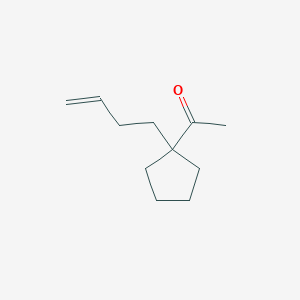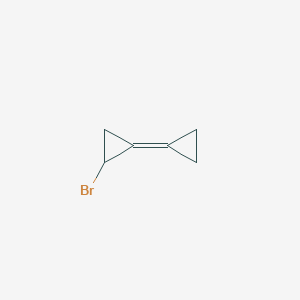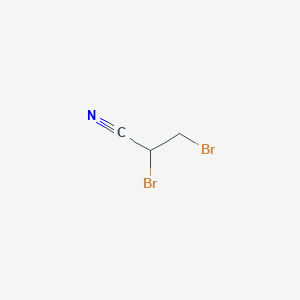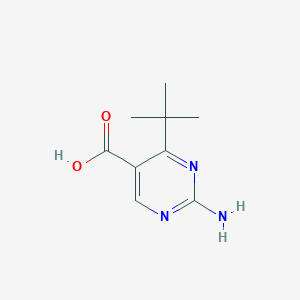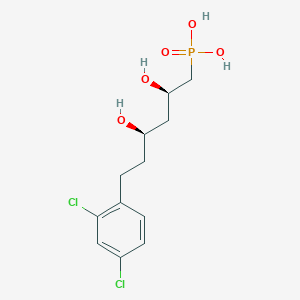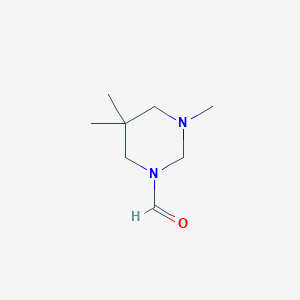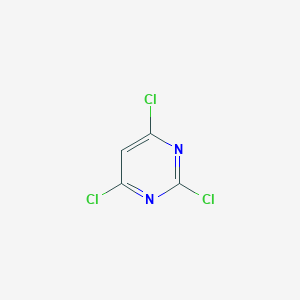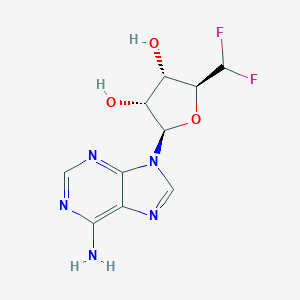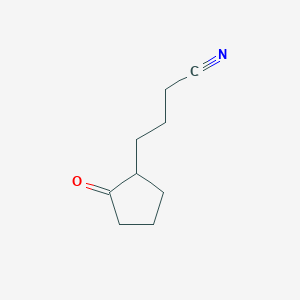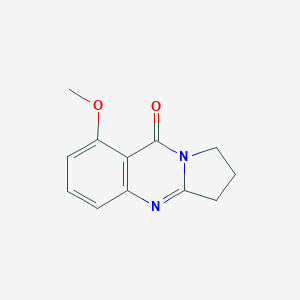
7-Methoxydeoxyvasicinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxydeoxyvasicinone is a natural product that is isolated from the roots of the plant, Peganum harmala. It belongs to the β-carboline alkaloid family and has been found to have various pharmacological properties. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential applications of 7-Methoxydeoxyvasicinone.
Mecanismo De Acción
The mechanism of action of 7-Methoxydeoxyvasicinone is not fully understood. However, it has been suggested that it may act through the inhibition of monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been reported to have an effect on the GABAergic system, which is involved in the regulation of anxiety and depression.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 7-Methoxydeoxyvasicinone have been extensively studied. It has been found to have a protective effect on the liver and kidneys, possibly through its antioxidant properties. It has also been reported to have anti-inflammatory and anti-tumor activities, which may be attributed to its ability to inhibit the production of pro-inflammatory cytokines and the proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-Methoxydeoxyvasicinone in lab experiments include its high yield and purity when isolated from natural sources, as well as its various pharmacological properties. However, limitations include the lack of understanding of its mechanism of action and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the study of 7-Methoxydeoxyvasicinone. One direction is to further investigate its mechanism of action and its potential therapeutic applications in the treatment of various diseases. Another direction is to explore its potential as a natural product-based drug discovery lead. Additionally, studies on the safety and efficacy of 7-Methoxydeoxyvasicinone in humans are needed to determine its potential for clinical use.
Métodos De Síntesis
The synthesis of 7-Methoxydeoxyvasicinone has been achieved through various methods, including chemical synthesis and isolation from natural sources. The chemical synthesis involves the reaction of harmine with a methylating agent to produce 7-Methoxydeoxyvasicinone. However, the isolation of 7-Methoxydeoxyvasicinone from natural sources is a more preferred method due to its high yield and purity.
Aplicaciones Científicas De Investigación
7-Methoxydeoxyvasicinone has been found to have various pharmacological properties, including anti-inflammatory, anti-tumor, and anti-oxidative activities. It has also been reported to have potential therapeutic applications in the treatment of Parkinson's disease, Alzheimer's disease, and depression. Furthermore, it has been found to have a protective effect on the liver and kidneys.
Propiedades
Número CAS |
141974-84-7 |
|---|---|
Nombre del producto |
7-Methoxydeoxyvasicinone |
Fórmula molecular |
C12H12N2O2 |
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
8-methoxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
InChI |
InChI=1S/C12H12N2O2/c1-16-9-5-2-4-8-11(9)12(15)14-7-3-6-10(14)13-8/h2,4-5H,3,6-7H2,1H3 |
Clave InChI |
GVVYSUNKTNLDTP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1C(=O)N3CCCC3=N2 |
SMILES canónico |
COC1=CC=CC2=C1C(=O)N3CCCC3=N2 |
Otros números CAS |
141974-84-7 |
Sinónimos |
2,3-dihydro-7-methoxypyrrolo(2,1-b)quinazolin-9(1H)-one 7-methoxydeoxyvasicinone 73-602 compound CDRI 73-602 CDRI-73-602 compound 73-602 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B138826.png)
